molecular formula C11H15Cl2N3O2 B2917869 2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride CAS No. 2378501-20-1

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride

Cat. No. B2917869
M. Wt: 292.16
InChI Key: NKRHTLLAKNDERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride, also known as Pantoprazole, is a proton pump inhibitor used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The compound is a white crystalline powder with a molecular weight of 432.89 g/mol.

Scientific Research Applications

Chemical and Structural Variability

Research into compounds related to 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride has highlighted the fascinating variability in the chemistry and properties of benzimidazole derivatives. These compounds have been extensively studied for their diverse properties, including their ability to form complex compounds with various metals, showcasing significant biological and electrochemical activity. The review of past studies up to 2008 reveals potential areas for further investigation into analogues of these compounds, suggesting a promising avenue for the development of new pharmacophores (Boča, Jameson, & Linert, 2011).

Synthetic Approaches and Biological Interest

Benzazoles, including benzimidazole derivatives, are of particular interest in medicinal chemistry due to their broad range of biological activities. Synthetic chemists have developed new procedures to access these compounds, enhancing their therapeutic potential. The synthetic approaches to 2-guanidinobenzazoles, which include modifications and functionalization with aromatic, carbohydrate, and amino-acid moieties, have been extensively reviewed, highlighting their cytotoxic effects and potential as therapeutic agents (Rosales-Hernández et al., 2022).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to benzimidazoles, have been reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing. This research area offers a foundation for the synthesis of compounds with varied biological properties, pointing towards the potential of 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride and its analogues in cancer treatment (Iradyan et al., 2009).

DNA Interaction and Potential Applications

The interaction of benzimidazole derivatives with DNA has been explored through the study of Hoechst 33258, a compound known for its strong binding to the minor groove of DNA. This research sheds light on the potential of benzimidazole derivatives, including 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride, in developing new drugs based on their ability to interact with DNA, offering avenues for rational drug design (Issar & Kakkar, 2013).

Environmental Impact and Degradation

Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide insight into the environmental impact of benzimidazole derivatives. Although not directly related to 2-Amino-4-(benzimidazol-1-yl)butanoic acid; dihydrochloride, this research highlights the importance of understanding the biodegradability and persistence of chemical compounds in the environment, suggesting the need for further studies on the environmental fate of benzimidazole derivatives (Haman et al., 2015).

properties

IUPAC Name

2-amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.2ClH/c12-8(11(15)16)5-6-14-7-13-9-3-1-2-4-10(9)14;;/h1-4,7-8H,5-6,12H2,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRHTLLAKNDERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(benzimidazol-1-yl)butanoic acid;dihydrochloride

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